
5-(trifluoromethyl)-2H-pyran-2-one
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Overview
Description
5-(Trifluoromethyl)-2H-pyran-2-one is a synthetic α-pyrone derivative featuring a trifluoromethyl (-CF₃) substituent at the 5-position of the heterocyclic ring. The α-pyrone core consists of a six-membered lactone ring with one oxygen atom, contributing to its reactivity and versatility in chemical synthesis. This compound is primarily utilized as an intermediate in organic synthesis and ligand formation for metal complexation due to the electron-withdrawing nature of the -CF₃ group, which enhances stability and influences regioselectivity in reactions .
Scientific Research Applications
Biological Activities
Research indicates that 5-(trifluoromethyl)-2H-pyran-2-one exhibits notable biological activities, particularly in the pharmaceutical domain.
Antifungal Activity:
- A study demonstrated that derivatives of pyranones can inhibit fungal growth, suggesting potential applications as antifungal agents in agriculture . The mechanisms include disrupting cell membrane integrity and enhancing oxidative stress responses in fungi.
Pharmaceutical Applications:
- Compounds containing the this compound moiety have been investigated for their anti-cancer properties. For instance, molecular docking studies have shown that these compounds can inhibit xanthine oxidase, an enzyme involved in purine metabolism, which is linked to various diseases including gout and cancer .
Agrochemical Applications
The incorporation of trifluoromethyl groups into agrochemicals often leads to improved efficacy and reduced environmental impact.
Pesticidal Properties:
- The trifluoromethyl group enhances the bioactivity of pesticides by increasing their potency against pests while minimizing degradation in the environment. Several agrochemicals based on pyranone structures have been developed for crop protection .
Data Tables
The following table summarizes key findings related to the applications of this compound:
Case Studies
Case Study 1: Antifungal Efficacy
A recent study evaluated the antifungal properties of a derivative of this compound against Clarireedia jacksonii, a pathogenic fungus affecting turfgrass. The results indicated significant inhibition of fungal growth, attributed to increased reactive oxygen species levels and disruption of cellular integrity .
Case Study 2: Pharmaceutical Development
In another investigation, researchers synthesized a series of fluorinated pyranones and assessed their potential as anticancer agents through molecular docking studies. The findings suggested that these compounds could effectively target specific enzymes involved in cancer progression, highlighting their therapeutic potential .
Chemical Reactions Analysis
Nucleophilic Additions
The carbonyl group at position 2 and the electron-deficient C-6 position are primary sites for nucleophilic attack.
1.1. Hydrazine and Hydroxylamine Reactions
Reaction with hydrazines (R-NH-NH₂) or hydroxylamine leads to ring-opening and subsequent cyclization, forming pyridine derivatives or α,β-unsaturated amino acids (Table 1).
Mechanistic Insight : The -CF₃ group stabilizes intermediate enolates, directing nucleophilic attack to C-6. Subsequent ring-opening and recyclization yield fused heterocycles or amino acid derivatives .
Cycloaddition Reactions
The compound participates in Diels-Alder and hetero-Diels-Alder reactions due to its conjugated dienone system.
2.1. Diels-Alder Reactivity
Reacts with electron-rich dienophiles (e.g., enol ethers) to form bicyclic lactones or fused tetracyclic systems (Table 2).
Dienophile | Conditions | Product | Stereoselectivity | Yield | Source |
---|---|---|---|---|---|
Ethyl vinyl ether | Toluene, 80°C | Bicyclo[4.3.0]non-7-en-8-one | Endo preference | 75% | |
Styrene | Lewis acid (BF₃) | Fused tricyclic lactone | >90% endo | 68% |
Key Factor : The electron-withdrawing -CF₃ group increases the electrophilicity of the dienophile, accelerating reaction rates .
3.1. Zinc-Mediated Alkylation
One-pot reactions with alkyl bromides (RBr) and Zn yield alcohols or carboxylic acids via conjugate addition (Table 3).
Follow-Up Reactions : Intramolecular cyclization of carboxylic acid intermediates forms bicyclo[3.3.0] lactones under mild acidic conditions .
4.1. Pyran-to-Pyridine Isomerization
Treatment with NaCN or 1,3-dicarbonyl compounds induces ring contraction to pyridine derivatives (Scheme 1).
Example :
-
Reaction with NaCN in aqueous EtOH yields 2-cyanotetrahydropyran-3-carboxylic acid, which undergoes haloform cleavage to form cyclopentadienones .
Mechanism :
-
Nucleophilic attack at C-6 by cyanide.
-
Retro-Michael ring-opening.
Reaction Optimization Data
Parameter | Optimal Range | Impact on Yield |
---|---|---|
Temperature | 60–80°C | Higher temps favor cycloadditions |
Solvent | EtOH, THF, Toluene | Polar aprotic solvents enhance nucleophilic rates |
Catalyst | BF₃, TiCl₄, Zn | Lewis acids improve regioselectivity |
Stability and Handling
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-(trifluoromethyl)-2H-pyran-2-one, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves cyclization of trifluoromethyl-containing precursors. For example, aldehydes or ketones can react with trifluoromethylacetylene derivatives in the presence of catalysts like Zn/HCl under moderate temperatures (70–90°C) . Solvent choice (e.g., ethanol or dioxane/water mixtures) significantly impacts yield, with polar aprotic solvents favoring cyclization . Side reactions, such as over-oxidation, can be mitigated by controlling reaction time and stoichiometry.
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : 19F NMR is critical for confirming the trifluoromethyl group’s presence and electronic environment .
- X-ray crystallography : Resolves stereochemical ambiguities (e.g., lactone ring conformation) and validates bond lengths/angles, as demonstrated in structural studies of related pyranones .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight and fragmentation patterns, particularly for detecting trace impurities .
Advanced Research Questions
Q. How does the trifluoromethyl substituent influence the compound’s reactivity in nucleophilic addition reactions compared to non-fluorinated analogs?
- Methodological Answer : The electron-withdrawing trifluoromethyl group enhances electrophilicity at the lactone carbonyl, accelerating nucleophilic attacks (e.g., by amines or alcohols). Kinetic studies using DFT calculations reveal a 2–3× rate increase compared to methyl-substituted analogs . However, steric hindrance from the CF3 group may reduce accessibility to bulky nucleophiles, requiring solvent optimization (e.g., DMF for better solubility) .
Q. What strategies resolve contradictions in reported biological activities (e.g., anticancer vs. anticoagulant effects) of this compound derivatives?
- Methodological Answer :
- Structure-activity relationship (SAR) studies : Systematic variation of substituents (e.g., replacing the CF3 group with Cl or CH3) can isolate biological targets .
- Dose-response assays : Contradictions may arise from non-linear pharmacokinetics; use in vitro IC50 and in vivo MTD (maximum tolerated dose) profiling to clarify efficacy windows .
- Metabolic profiling : Phase I metabolites (e.g., hydroxylated derivatives) may exhibit opposing activities, necessitating HPLC-MS/MS analysis of biological samples .
Q. How can catalytic systems be optimized for enantioselective synthesis of chiral this compound derivatives?
- Methodological Answer :
- Chiral Lewis acids : Scandium(III)-BINOL complexes achieve >90% ee in asymmetric cycloadditions but require anhydrous conditions .
- Organocatalysts : Proline derivatives enable enantioselective Michael additions to α,β-unsaturated lactones, though yields may drop below 50% .
- Continuous flow reactors : Improve enantiomeric excess (ee) by reducing reaction time and side-product formation .
Q. What computational methods predict the interaction of this compound with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Molecular docking : AutoDock Vina or Schrödinger Suite models binding affinities to targets like cyclooxygenase-2 (COX-2), leveraging the CF3 group’s hydrophobic interactions .
- MD simulations : GROMACS simulations assess stability of ligand-protein complexes over 100-ns trajectories, identifying key hydrogen bonds with catalytic residues .
- QSAR models : Utilize Gaussian-based descriptors (e.g., HOMO-LUMO gaps) to correlate electronic properties with bioactivity .
Q. Notes
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers and Positional Analogs
3-Hydroxy-2-methyl-4H-pyran-4-one
- Structure : Contains hydroxyl (-OH) and methyl (-CH₃) groups at positions 3 and 2, respectively.
- Key Differences : The -OH group increases polarity and hydrogen-bonding capacity, enhancing solubility in polar solvents compared to the -CF₃-substituted analog. This compound is frequently used in coordination chemistry due to its chelating properties .
- Applications : Serves as a ligand for metal ions (e.g., Fe³⁺, Cu²⁺) in catalytic systems.
5-Hydroxy-2-methyl-4H-pyran-4-one
- Structure : Hydroxyl and methyl groups at positions 5 and 2.
- Key Differences : Positional isomerism alters electronic distribution, affecting acidity (pKa ~4.5 for the hydroxyl group) and reactivity in nucleophilic substitutions .
Data Table 1: Structural and Functional Comparisons
Substituent Variants: Trifluoromethyl vs. Alkyl/Aryl Groups
Tetrahydro-6-(3-pentenyl)-2H-pyran-2-one
- Structure : Saturated pyrone ring with a pentenyl chain at C6.
- Key Differences : The saturated ring reduces aromaticity, lowering reactivity toward electrophilic substitution. The hydrophobic pentenyl chain enhances lipid solubility, making it suitable for toxicity read-across studies in fragrance ingredients .
- Applications: Used as an analog for genotoxicity assessments due to structural similarity to δ-lactones .
Supellapyrone (5-(2,4-Dimethylheptyl)-3-methyl-2H-pyran-2-one)
- Structure : Branched alkyl chain at C5 and methyl at C3.
- Key Differences : The long alkyl chain increases volatility, enabling its role as a pheromone in insects. Unlike synthetic -CF₃ analogs, supellapyrone’s bioactivity is tied to its volatility and species-specific interactions .
Data Table 2: Substituent-Driven Property Variations
Trifluoromethyl Heterocycles in Agrochemicals and Pharmaceuticals
Fluazifop-P (Agrochemical)
- Structure: -CF₃ on a pyridine ring linked to a phenoxypropanoic acid.
- Key Differences : The -CF₃ group enhances herbicidal activity by resisting metabolic degradation. Unlike pyrone derivatives, pyridine-based -CF₃ compounds target acetyl-CoA carboxylase in plants .
Atumarinib (Pharmaceutical)
- Structure: Contains a -CF₃-substituted pyrimidinone core.
- Key Differences : The -CF₃ group improves binding affinity to kinase targets, demonstrating the broader utility of -CF₃ in medicinal chemistry .
Research Findings and Trends
Electron-Withdrawing Effects : The -CF₃ group in this compound increases ring electron deficiency, making it less reactive toward electrophiles compared to hydroxyl- or methyl-substituted analogs .
Biological Activity : Natural α-pyrones (e.g., supellapyrone) prioritize volatility for ecological signaling, while synthetic -CF₃ analogs focus on stability for industrial applications .
Toxicity Profiling : Read-across strategies using analogs like tetrahydro-6-(3-pentenyl)-2H-pyran-2-one highlight the importance of substituent hydrophobicity in predicting absorption and distribution .
Properties
CAS No. |
76905-69-6 |
---|---|
Molecular Formula |
C6H3F3O2 |
Molecular Weight |
164.08 g/mol |
IUPAC Name |
5-(trifluoromethyl)pyran-2-one |
InChI |
InChI=1S/C6H3F3O2/c7-6(8,9)4-1-2-5(10)11-3-4/h1-3H |
InChI Key |
FNNWLFGGYITHAI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)OC=C1C(F)(F)F |
Origin of Product |
United States |
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